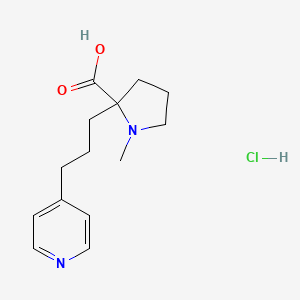

1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (commonly referred to as compound 1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and other therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C14H21ClN2O2

- Molecular Weight : 276.79 g/mol

- CAS Number : 71298922

The compound features a pyrrolidine core with a methyl group and a pyridine substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds related to pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compound 1 demonstrates activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 0.032 - 0.512 mg/mL |

Studies have reported that the presence of halogen substituents in similar compounds enhances their antibacterial efficacy, suggesting a structure-activity relationship (SAR) where modifications can lead to improved activity against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolidine derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. For instance, in models of inflammation, certain derivatives have been shown to reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrrolidine derivatives suggest that compound 1 may also exert protective effects on neuronal cells. In vitro assays demonstrated that it could reduce oxidative stress markers and improve cell viability in models of neurodegeneration .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various pyrrolidine derivatives, including compound 1. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics . -

Neuroprotection in Animal Models :

Another study evaluated the neuroprotective effects of compound 1 in a rat model of induced oxidative stress. The results showed significant reductions in neuronal cell death compared to controls, suggesting its potential utility in treating neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to existing pharmaceuticals. Its unique pyrrolidine structure allows for interactions with various biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Activity

A study investigated the effects of this compound on neurotransmitter systems, particularly focusing on dopamine and serotonin receptors. The results indicated that it could modulate these pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic prospects .

Table 1: Summary of CNS Activity Studies

| Study Reference | Target Receptor | Effect Observed | Potential Application |

|---|---|---|---|

| Dopamine D2 | Agonist | Schizophrenia treatment | |

| Serotonin 5-HT1A | Antagonist | Depression therapy |

Neuropharmacology

Mechanism of Action:

Research has shown that 1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. This interaction is crucial for developing drugs targeting psychiatric conditions.

Case Study: Antidepressant Properties

In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic activity, providing a basis for further exploration in clinical settings .

Table 2: Neuropharmacological Effects

| Study Reference | Animal Model | Behavioral Test | Result |

|---|---|---|---|

| Mouse | Forced Swim Test | Reduced immobility | |

| Rat | Tail Suspension Test | Increased activity |

Biochemical Tool

Research Applications:

This compound serves as a valuable biochemical tool for studying receptor pharmacology and signaling pathways. Its specificity for certain receptors allows researchers to dissect complex biological processes.

Case Study: Receptor Binding Studies

Binding affinity studies have shown that this compound selectively binds to certain subtypes of neurotransmitter receptors. This selectivity is crucial for understanding receptor function and developing targeted therapies with fewer side effects .

Table 3: Binding Affinity Data

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-catalyzed reactions:

Mechanistic Insight :

-

Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.

-

Amide bonds form via carbodiimide-mediated activation (e.g., EDCI), generating reactive O-acylisourea intermediates .

Pyrrolidine Ring Modifications

The secondary amine in the pyrrolidine ring undergoes alkylation and acylation:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| N-Alkylation | Propyl bromide/NaHCO₃, MeOH | N-propyl-pyrrolidine derivatives | |

| Acylation | Acetic anhydride, pyridine | Acetylated pyrrolidine |

Key Findings :

-

Alkylation at the pyrrolidine nitrogen requires mild bases (e.g., NaHCO₃) to avoid ring-opening .

-

Acylation enhances solubility in organic solvents but reduces hydrogen-bonding capacity .

Pyridinyl-Propyl Side Chain Reactivity

The pyridin-4-yl group enables coordination and substitution:

| Reaction Type | Conditions | Products/Outcomes | Source |

|---|---|---|---|

| Metal Coordination | CuSO₄, aqueous THF | Cu(II)-pyridine complexes | |

| N-Oxidation | H₂O₂, acetic acid | Pyridine N-oxide derivative |

Notable Observations :

-

Pyridine participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) when functionalized with alkyne groups .

-

N-Oxidation increases polarity, affecting pharmacokinetic properties .

Hydrochloride Salt-Specific Behavior

The hydrochloride counterion influences solubility and stability:

| Property | Conditions | Impact | Source |

|---|---|---|---|

| pH-Dependent Solubility | Aqueous buffers (pH 1–7) | Enhanced solubility below pH 4 | |

| Thermal Stability | TGA analysis (25–300°C) | Decomposition onset at 180°C |

Critical Note :

Degradation Pathways

Controlled studies reveal two primary degradation mechanisms:

| Pathway | Conditions | Degradants | Source |

|---|---|---|---|

| Hydrolysis | 0.1 M HCl, 60°C | Pyrrolidine ring-opened diacid | |

| Oxidative Stress | H₂O₂, Fe²⁺ | Pyridine N-oxide and carboxyl radical |

Stability Recommendations :

Propiedades

IUPAC Name |

1-methyl-2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-16-11-3-8-14(16,13(17)18)7-2-4-12-5-9-15-10-6-12;/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHCSEIGJWJBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1(CCCC2=CC=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.